

Theoretical and computational studies of 1,2-Benzisothiazol-5-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Benzisothiazol-5-amine

Cat. No.: B1266306

[Get Quote](#)

An In-depth Technical Guide on the Theoretical and Computational Studies of **1,2-Benzisothiazol-5-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of **1,2-benzisothiazol-5-amine**, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide also incorporates findings from closely related 1,2-benzisothiazole derivatives to provide a broader context and predictive insights. The document covers the synthesis, spectroscopic analysis, quantum chemical calculations, and potential drug development applications of this class of compounds. All quantitative data is summarized in structured tables, and detailed experimental and computational protocols are provided. Visualizations of the molecular structure and a typical computational workflow are included to facilitate understanding.

Introduction to 1,2-Benzisothiazoles

The 1,2-benzisothiazole scaffold is a privileged heterocyclic structure renowned for its diverse pharmacological activities.^[1] Derivatives of 1,2-benzisothiazole have demonstrated a wide range of biological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.^{[2][3]} The presence of the fused benzene and isothiazole rings provides

a rigid framework that can be strategically functionalized to modulate its physicochemical properties and biological targets. **1,2-Benzisothiazol-5-amine**, in particular, presents an interesting subject for theoretical and computational analysis due to the presence of the amino group, which can significantly influence its electronic properties and potential as a hydrogen bond donor in biological interactions.

Synthesis of 1,2-Benzisothiazole Derivatives

The synthesis of the 1,2-benzisothiazole core can be achieved through various synthetic routes. A common strategy involves the formation of the S-N bond as the final step in the ring-closure reaction.^[4]

General Experimental Protocol for Synthesis

A prevalent method for the synthesis of 1,2-benzisothiazole derivatives involves the cyclization of 2-mercaptopbenzamides. In a typical procedure, a substituted 2-mercaptopbenzamide is subjected to oxidative cyclization. For instance, a copper(I)-catalyzed intramolecular N-S bond formation under an oxygen atmosphere can yield various benzo[d]isothiazol-3(2H)-ones in excellent yields.^[5] Another approach involves an electrochemical dehydrogenative cyclization of 2-mercaptopbenzamides.^[5]

Example Protocol (Hypothetical for **1,2-Benzisothiazol-5-amine**):

- Starting Material: 2-mercaptop-5-aminobenzamide.
- Reaction Conditions: The starting material would be dissolved in a suitable solvent, and a copper(I) catalyst, such as Cul, would be added in the presence of a base. The reaction mixture would be stirred under an oxygen atmosphere at a specified temperature until completion.
- Work-up and Purification: The reaction mixture would be filtered, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield **1,2-benzisothiazol-5-amine**.

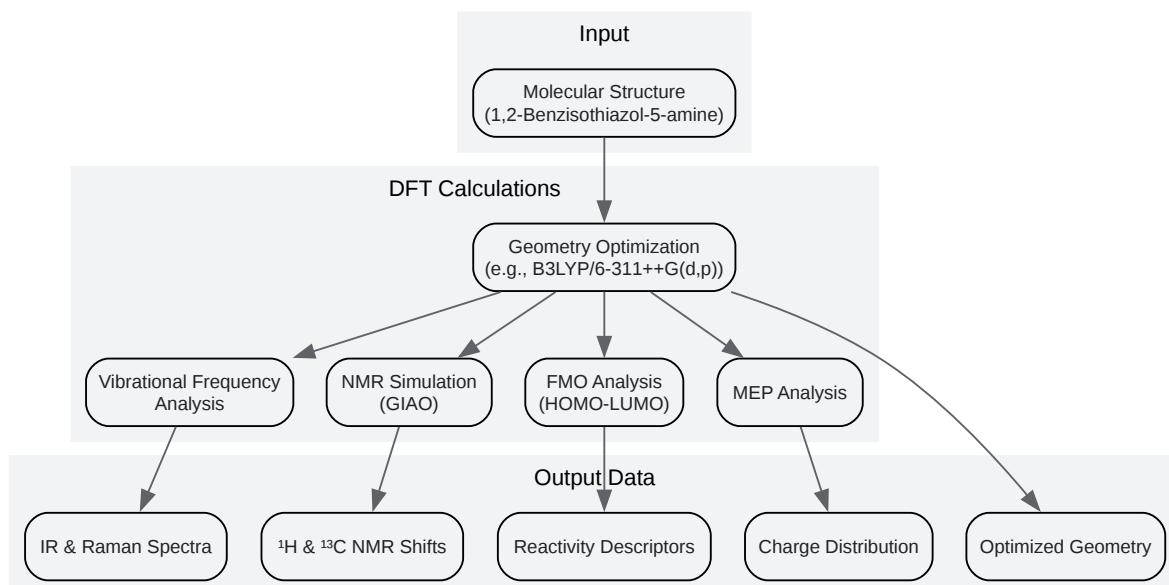
Molecular Structure and Properties

The molecular structure of **1,2-Benzisothiazol-5-amine** consists of a bicyclic system with an amino group at the 5th position. The basic physicochemical properties, as computed by PubChem, are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₂ S	[6]
Molecular Weight	150.20 g/mol	[6]
XLogP3	1.6	[6]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	2	[6]
Rotatable Bond Count	0	[6]
Exact Mass	150.02516937 Da	[6]
Monoisotopic Mass	150.02516937 Da	[6]
Topological Polar Surface Area	67.2 Å ²	[6]
Heavy Atom Count	10	[6]

Theoretical and Computational Analysis

Computational chemistry provides valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. Density Functional Theory (DFT) is a widely used method for these investigations.


Computational Methodology

A typical computational study of a 1,2-benzisothiazole derivative would involve the following steps:

- Geometry Optimization: The molecular structure is optimized to its lowest energy conformation using a DFT method, for example, B3LYP with a suitable basis set like 6-311++G(d,p).

- Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure.
- Spectroscopic Simulation: NMR (^1H and ^{13}C) chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method.
- Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
- Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Computational Analysis Workflow

Molecular Structure of 1,2-Benzisothiazol-5-amine

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. Amino acid-derived 1,2-benzisothiazolinone derivatives as novel small-molecule antifungal inhibitors: identification of potential genetic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e] [1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-Benzisothiazol-5-amine | C7H6N2S | CID 198293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theoretical and computational studies of 1,2-Benzisothiazol-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266306#theoretical-and-computational-studies-of-1-2-benzisothiazol-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com